molecular formula C7H13BrO B1383061 1-(2-Bromoethyl)-1-methoxycyclobutane CAS No. 1702849-03-3

1-(2-Bromoethyl)-1-methoxycyclobutane

Cat. No.: B1383061
CAS No.: 1702849-03-3
M. Wt: 193.08 g/mol
InChI Key: ZULAVECEUWAKFV-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-1-methoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromoethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-1-methoxycyclobutane typically involves the reaction of cyclobutanone with bromoethanol in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-1-methoxycyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Major Products:

  • Substitution reactions yield various substituted cyclobutane derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in cyclobutane derivatives with reduced functional groups.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Bromoethyl)-1-methoxycyclobutane is characterized by the following structural features:

  • Molecular Formula : C7_{7}H11_{11}BrO
  • Molecular Weight : 195.07 g/mol
  • Structural Characteristics : The compound contains a bromine atom, a methoxy group, and a cyclobutane ring, which contribute to its unique reactivity and potential applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

This compound has several notable applications in scientific research:

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the production of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromo group can be replaced by nucleophiles, leading to diverse products.
  • Cyclization Reactions : The methoxy group can facilitate cyclization processes, contributing to the formation of cyclic compounds.

Medicinal Chemistry

Research has indicated potential applications in medicinal chemistry, particularly in drug development. Some specific areas include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, studies have shown that it can enhance the effects of established chemotherapeutic agents, suggesting its potential as a synergistic agent in cancer therapy .
  • Enzyme Inhibition Studies : The compound's ability to interact with biological targets makes it a candidate for developing enzyme inhibitors, which could have therapeutic implications.

Material Science

In material science, this compound is explored for its potential use in creating new polymers and materials due to its reactive functional groups.

Study 1: Anticancer Efficacy

In vitro studies conducted on breast cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was linked to apoptosis induction and modulation of key signaling pathways associated with cell survival.

Study FocusFindings
Cell TypeBreast cancer cell lines
MechanismInduction of apoptosis
ResultSignificant inhibition of cell proliferation

Study 2: Synergistic Effects with Chemotherapeutics

Another investigation assessed the compound's ability to enhance the cytotoxic effects of established chemotherapeutics. Results indicated that when combined with these agents, this compound led to increased rates of apoptosis compared to treatments with chemotherapeutics alone.

Study FocusFindings
Combination TherapyEnhanced cytotoxic effects with chemotherapeutics
ResultIncreased apoptosis rates

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-1-methoxycyclobutane involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the methoxy group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Chloroethyl)-1-methoxycyclobutane: Similar structure but with a chloroethyl group instead of bromoethyl.

    1-(2-Bromoethyl)-1-ethoxycyclobutane: Similar structure but with an ethoxy group instead of methoxy.

    1-(2-Bromoethyl)-1-hydroxycyclobutane: Similar structure but with a hydroxy group instead of methoxy.

Uniqueness: 1-(2-Bromoethyl)-1-methoxycyclobutane is unique due to the combination of its bromoethyl and methoxy groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the bromoethyl group allows for versatile chemical modifications, while the methoxy group provides stability and solubility in various solvents.

Biological Activity

1-(2-Bromoethyl)-1-methoxycyclobutane, a compound with the CAS number 1702849-03-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring substituted with a bromoethyl group and a methoxy group. Its molecular formula is C7_{7}H11_{11}BrO, which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anti-tumor agent and its interactions with biological macromolecules.

Research indicates that the compound may exert its effects through several mechanisms:

  • Alkylation of DNA : The bromoethyl group can form covalent bonds with nucleophilic sites on DNA, leading to potential mutagenic effects.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation.

Case Study 1: Anti-Tumor Activity

A study conducted on the anti-tumor efficacy of this compound demonstrated significant cytotoxic effects against several cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5DNA alkylation
A54915.3Enzyme inhibition

The results indicated that the compound's cytotoxicity was primarily due to its ability to induce apoptosis in cancer cells through DNA damage pathways.

Case Study 2: Interaction with Biological Targets

Another study explored the interaction of this compound with various proteins involved in cancer signaling pathways. The compound showed moderate binding affinity to the DNA-dependent protein kinase (DNA-PK), which is crucial for DNA repair mechanisms.

Protein TargetBinding Affinity (Kd, µM)Functional Impact
DNA-PK4.5Inhibition of repair
Topoisomerase II6.2Induction of apoptosis

This suggests that the compound could be a promising candidate for further development as an anti-cancer therapeutic agent.

Research Findings

Recent findings from pharmacological studies emphasize the compound's selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index. Additional investigations into its metabolic stability and bioavailability are ongoing to assess its potential for clinical application.

Properties

IUPAC Name

1-(2-bromoethyl)-1-methoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-9-7(5-6-8)3-2-4-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULAVECEUWAKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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